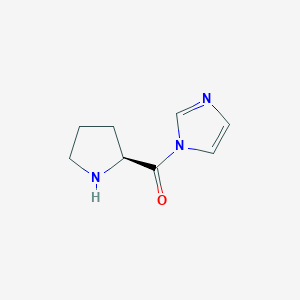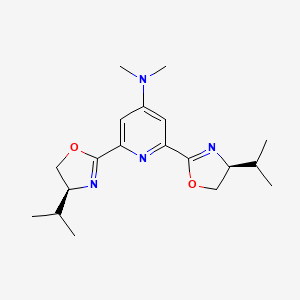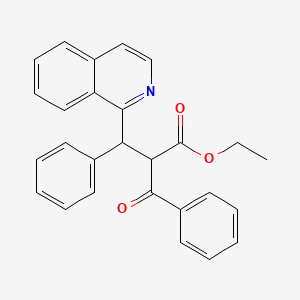
(4R,4'R)-2,2'-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that belongs to the class of bis-oxazoline ligands. These compounds are known for their applications in asymmetric catalysis, particularly in the synthesis of chiral molecules. The presence of the phenyl groups and the undecane backbone contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the reaction of an appropriate diol with a phenyl-substituted oxazoline under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride, which facilitate the formation of the oxazoline rings.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenol derivatives.
Reduction: The oxazoline rings can be reduced to form amino alcohols.
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction can produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are important in the production of pharmaceuticals and agrochemicals.
Biology
The compound may also find applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, chiral ligands like (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) are used in the synthesis of chiral drugs, which can have different therapeutic effects compared to their racemic mixtures.
Industry
Industrially, this compound can be used in the production of fine chemicals and materials that require high levels of enantiomeric purity.
Wirkmechanismus
The mechanism of action of (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4R,4’R)-2,2’-(Butane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Hexane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
Compared to similar compounds, (4R,4’R)-2,2’-(Undecane-6,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a longer undecane backbone, which may influence its steric and electronic properties. This can result in different catalytic activities and selectivities in asymmetric reactions.
Eigenschaften
Molekularformel |
C29H38N2O2 |
|---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
(4R)-4-phenyl-2-[6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]undecan-6-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H38N2O2/c1-3-5-13-19-29(20-14-6-4-2,27-30-25(21-32-27)23-15-9-7-10-16-23)28-31-26(22-33-28)24-17-11-8-12-18-24/h7-12,15-18,25-26H,3-6,13-14,19-22H2,1-2H3/t25-,26-/m0/s1 |
InChI-Schlüssel |
JTVAPZDLNJXSSK-UIOOFZCWSA-N |
Isomerische SMILES |
CCCCCC(CCCCC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
Kanonische SMILES |
CCCCCC(CCCCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


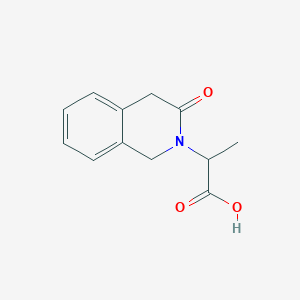
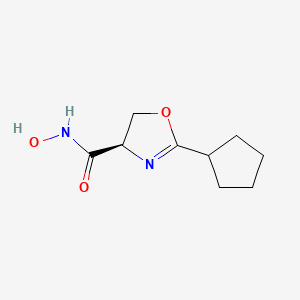
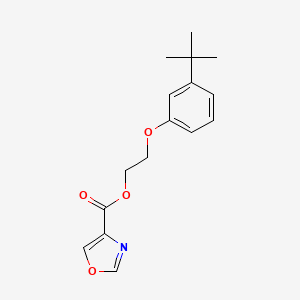
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
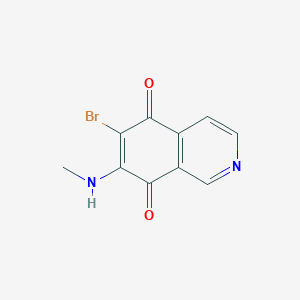
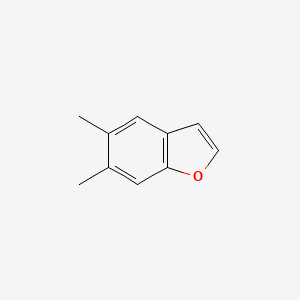
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
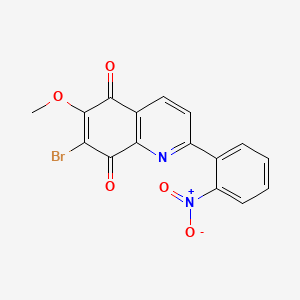
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)

